Cas no 115930-71-7 (4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine)
4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 2-Pyrimidinamine, 4-chloro-6-(1H-pyrazol-1-yl)-
- 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine
- MFCD15201700
- 4-chloro-6-pyrazol-1-ylpyrimidin-2-amine
- 115930-71-7
- AKOS015997612
- EN300-106271
- ALBB-012294
- CS-0230931
- SCHEMBL20416864
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- Inchi: 1S/C7H6ClN5/c8-5-4-6(12-7(9)11-5)13-3-1-2-10-13/h1-4H,(H2,9,11,12)
- InChI Key: IOQBTFLEBCELGL-UHFFFAOYSA-N
- SMILES: C1(N)=NC(N2C=CC=N2)=CC(Cl)=N1
Computed Properties
- Exact Mass: 195.0311729Da
- Monoisotopic Mass: 195.0311729Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 69.6Ų
4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM440333-250mg |
4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine |
115930-71-7 | 95%+ | 250mg |
$545 | 2023-02-03 | |
| Chemenu | CM440333-500mg |
4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine |
115930-71-7 | 95%+ | 500mg |
$844 | 2023-02-03 | |
| Chemenu | CM440333-1g |
4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine |
115930-71-7 | 95%+ | 1g |
$1074 | 2023-02-03 | |
| TRC | B418785-5mg |
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine |
115930-71-7 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B418785-10mg |
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine |
115930-71-7 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B418785-50mg |
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine |
115930-71-7 | 50mg |
$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-106271-0.05g |
4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine |
115930-71-7 | 95% | 0.05g |
$229.0 | 2023-10-28 | |
| Enamine | EN300-106271-0.1g |
4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine |
115930-71-7 | 95% | 0.1g |
$342.0 | 2023-10-28 | |
| Enamine | EN300-106271-0.25g |
4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine |
115930-71-7 | 95% | 0.25g |
$487.0 | 2023-10-28 | |
| Enamine | EN300-106271-0.5g |
4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine |
115930-71-7 | 95% | 0.5g |
$768.0 | 2023-10-28 |
4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine Suppliers
4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine
Professional Introduction to Compound with CAS No. 115930-71-7 and Product Name: 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine
The compound with the CAS number 115930-71-7 and the product name 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound, featuring a pyrimidine core substituted with a chloro group at the 4-position and a pyrazole moiety at the 6-position, has garnered considerable attention due to its versatile structural framework and potential biological activities. The pyrimidine scaffold is a cornerstone in medicinal chemistry, widely recognized for its role in the development of various therapeutic agents, including antiviral, anticancer, and antimicrobial drugs. The introduction of a chloro substituent at the 4-position enhances the electrophilicity of the ring, making it a valuable intermediate for further functionalization. Additionally, the incorporation of a 1H-pyrazol-1-yl group introduces additional pharmacophoric elements that can modulate binding interactions with biological targets.
Recent research has highlighted the importance of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine as a key intermediate in the synthesis of novel bioactive molecules. The pyrazole ring, known for its stability and ability to engage in hydrogen bonding interactions, serves as an excellent platform for designing molecules with enhanced binding affinity and selectivity. Studies have demonstrated that compounds incorporating this motif exhibit promising activities against various disease-related targets. For instance, derivatives of this structure have shown inhibitory effects on kinases and other enzymes implicated in cancer progression. The chloro group at the 4-position of the pyrimidine ring further facilitates further chemical modifications, allowing researchers to explore diverse structural analogs with tailored biological properties.
The versatility of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine as a synthetic precursor has been leveraged in several innovative drug discovery campaigns. Researchers have utilized this compound to develop inhibitors targeting specific enzymes involved in metabolic pathways relevant to inflammatory diseases and neurodegenerative disorders. The pyrimidine-pyrazole hybrid structure provides a unique combination of pharmacological properties that make it an attractive candidate for further optimization. By employing modern techniques such as high-throughput screening and structure-based drug design, scientists have been able to identify novel derivatives with improved pharmacokinetic profiles and reduced toxicity.
One of the most compelling aspects of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine is its potential application in addressing unmet medical needs. The compound’s ability to interact with multiple biological targets makes it a promising candidate for multitarget drug discovery efforts. Such approaches are gaining traction in pharmaceutical research due to their potential to provide broader therapeutic benefits with fewer side effects. Furthermore, the structural features of this compound allow for easy modifications to enhance its solubility, bioavailability, and metabolic stability. These attributes are crucial for developing drugs that can effectively reach their target sites within the body.
The synthesis of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine involves well-established organic chemistry methodologies, ensuring scalability and reproducibility. The reaction sequence typically begins with the condensation of appropriate precursors under controlled conditions, followed by functional group transformations to introduce the chloro and pyrazole moieties. Advances in synthetic techniques have enabled researchers to optimize these processes for higher yields and cleaner reactions, reducing the environmental impact associated with pharmaceutical manufacturing.
From a regulatory perspective, compounds like 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-am ine must undergo rigorous testing to ensure safety and efficacy before entering clinical trials. The pyrimidine-pyrazole hybrid structure presents unique challenges and opportunities during preclinical development. Researchers must carefully evaluate potential interactions with biological systems to identify any adverse effects associated with prolonged exposure. Computational modeling and experimental studies play critical roles in predicting and assessing these interactions.
The future prospects for 4-chloro-6-(1H-pyrazol -1 -yl)pyrimidin -2 -amine are vast, particularly as new methodologies emerge in drug discovery and development. Innovations such as artificial intelligence-driven molecular design and biocatalysis are expected to further enhance the synthesis and optimization of this class of compounds. Collaborative efforts between academia and industry will be essential in translating these advancements into tangible therapeutic benefits for patients worldwide.
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